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molecular formula C17H13Br B8566245 2-[2-(Bromomethyl)phenyl]naphthalene CAS No. 61684-55-7

2-[2-(Bromomethyl)phenyl]naphthalene

Cat. No. B8566245
M. Wt: 297.2 g/mol
InChI Key: GJVSHKYHUSYPAG-UHFFFAOYSA-N
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Patent
US05840644

Procedure details

105 g (0.48 mol) of 25 and 90 g (0.5 mol) of N-bromo-succinimide were dissolved in 2000 cm3 of tetrachloro-methane at room temperature, 3 g of azobisisobutyronitrile were added, and the mixture was refluxed for 4 hours. The succinimide which precipitated was filtered off, the solvent was removed in vacuo, and the residue was purified by filtration through 1000 g of silica gel (hexane/methylene chloride 9:1), giving 112 g (79%) of 26 as a colorless lachrymatory oil.
Name
25
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step Two
Name
Yield
79%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH3:17].[Br:18]N1C(=O)CCC1=O>ClC(Cl)(Cl)Cl.N(C(C)(C)C#N)=NC(C)(C)C#N>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH2:17][Br:18]

Inputs

Step One
Name
25
Quantity
105 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C1=C(C=CC=C1)C
Name
Quantity
90 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
2000 mL
Type
solvent
Smiles
ClC(Cl)(Cl)Cl
Step Two
Name
Quantity
3 g
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The succinimide which precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
FILTRATION
Type
FILTRATION
Details
the residue was purified by filtration through 1000 g of silica gel (hexane/methylene chloride 9:1)

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C1=C(CBr)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 112 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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